Didymium fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solid-State Lasers

Didymium fluoride can be doped with other elements like Trivalent Chromium (Cr3+) to create crystals suitable for solid-state lasers [1]. These lasers can operate in the near-infrared region of the electromagnetic spectrum, potentially finding applications in spectroscopy and material processing [1].

Source

[1] S.R. Reddy, T. Yoshimura, M. Nikl, N. Imanaka, K. Ueda, "Spectroscopic and laser properties of Cr3+ in DyF3" (2002), Optical Materials,

Upconversion Materials

Didymium fluoride exhibits upconversion properties, meaning it can absorb lower-energy photons and emit higher-energy photons. This phenomenon has potential applications in solar cells for enhanced light absorption and conversion efficiency [2]. Research is ongoing in this area to explore the possibilities of Didymium fluoride in upconversion materials.

Source

[2] M. A. van Dijk, M. Kirm, A. Meijerink, "Lanthanide-based upconversion materials for life sciences applications" (2013), Chemical Society Reviews,

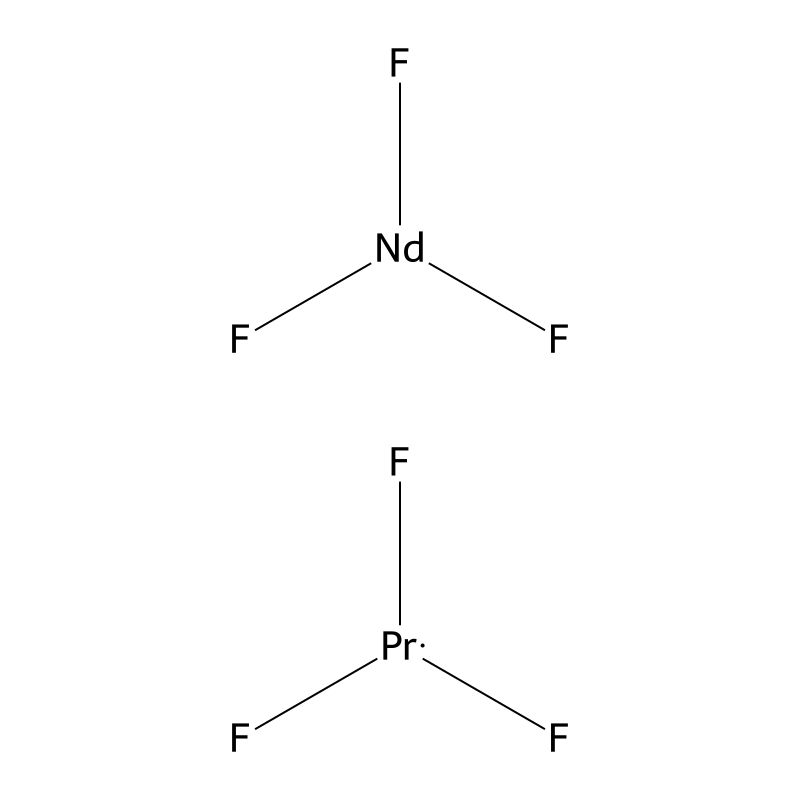

Didymium fluoride is represented chemically as and is often encountered in the form of a white or yellowish powder. It consists mainly of neodymium fluoride () and praseodymium fluoride (), which are both derived from the respective rare earth elements. The compound is notable for its use in various industrial applications due to its unique optical and electrochemical properties.

- Formation Reaction: The reaction between neodymium metal and fluorine gas leads to the formation of didymium fluoride:

- Electrochemical Reduction: In molten salt electrolytes, didymium fluoride can participate in electro

Didymium fluoride is typically synthesized through several methods:

- Direct Fluorination: This involves reacting neodymium and praseodymium oxides with fluorine gas at elevated temperatures.

- Molten Salt Electrolysis: In this method, a mixture of neodymium and praseodymium oxides is dissolved in a molten salt electrolyte containing lithium fluoride. The electrochemical process facilitates the formation of didymium fluoride .

- Solvothermal Methods: These involve using solvents under high temperature and pressure to promote the reaction between neodymium and praseodymium sources with fluorine or fluorinating agents.

Didymium fluoride has several important applications:

- Optical Materials: It is used in the production of specialized optical glasses and lenses due to its unique refractive properties.

- Electrolytes for Metal Recovery: Didymium fluoride serves as an electrolyte in the electrochemical recovery of neodymium and praseodymium from their respective ores.

- Catalysts: It can act as a catalyst in various

Research has shown that didymium fluoride interacts significantly with other rare earth oxides during electrochemical processes. For example, when added to molten salt baths containing lithium fluoride, it can form complex oxyfluoride species that enhance the efficiency of metal recovery processes . These interactions are crucial for optimizing conditions in industrial applications.

Didymium fluoride shares similarities with several other rare earth fluorides. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Neodymium Fluoride | Primarily used for magnet production and lasers | |

| Praseodymium Fluoride | Known for its use in glass coloring | |

| Samarium Fluoride | Utilized in phosphors and luminescent materials | |

| Europium Fluoride | Important for red phosphors in television screens |

Didymium fluoride's unique composition allows it to leverage properties from both neodymium and praseodymium, making it particularly valuable in applications requiring specific optical or electrochemical characteristics.